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Compound of Interest

Compound Name: 3-(Pyridin-3-yl)phenol
CAS No.: 93851-31-1
Cat. No.: B3195909

Get Quote

Executive Summary

3-(3-Pyridinyl)phenol (CAS: 93851-31-1) is a critical biaryl building block in medicinal chemistry
and materials science.[1] Characterized by a meta-substituted phenolic ring coupled to a
pyridine moiety, it serves as a versatile scaffold for designing kinase inhibitors, receptor
ligands, and organometallic complexes (e.g., Iridium-based OLED emitters).[1] This guide
provides an authoritative technical analysis of its nomenclature, physicochemical properties,
validated synthesis protocols, and handling safety.[1]

Nomenclature & Chemical Identity

Precise nomenclature is vital to distinguish this compound from its isomers (e.g., 3-(2-
pyridinyl)phenol).[1] The connectivity at the 3-position of both rings is the defining structural
feature.[1]
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© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b3195909#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/13417094
https://pubchem.ncbi.nlm.nih.gov/compound/13417094
https://pubchem.ncbi.nlm.nih.gov/compound/13417094
https://pubchem.ncbi.nlm.nih.gov/compound/13417094
https://pubchem.ncbi.nlm.nih.gov/compound/13417094
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3195909?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Registry | Standard

Identifier

Notes

IUPAC Name 3-(Pyridin-3-yl)phenol Preferred IUPAC Name (PIN)
CAS Number 93851-31-1 Specific to the 3,3'-isomer
Molecular Formula C11HsNO

Molecular Weight 171.19 g/mol

SMILES Oclccec(cl)-clccencl

InChi Key JBXIAFBIDZKQDU-

UHFFFAOYSA-N

Validated Synonyms

e 3-(3-Pyridyl)phenol[1][2][3]

e 3-(3-Hydroxyphenyl)pyridine[1]

e m-(3-Pyridyl)phenol[1]

e 3'-Hydroxy-3-phenylpyridine[1]

Chemical Architecture & Properties[1][5]
Structural Analysis

The molecule exhibits dual acid-base behavior (amphoteric nature) due to the phenolic

hydroxyl group and the pyridinyl nitrogen.[1]

e Phenolic Moiety (Acidic): The hydroxyl group at the meta position allows for hydrogen bond

donation and electrophilic aromatic substitution.[1] The pKa is approximately 9.9-10.0.[1]

» Pyridinyl Moiety (Basic): The nitrogen atom in the pyridine ring acts as a hydrogen bond

acceptor and a weak base (conjugate acid pKa ~5.2).[1]

Physicochemical Data
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Experimental Context

Physical State

Solid (Powder)

Off-white to beige crystalline

solid

Literature range varies by

Melting Point 198-202 °C )
purity
- Limited solubility in water;
Solubility DMSO, Methanol, EtOAc o
soluble in dilute base (NaOH)
Acidity (pKa) ~9.9 (Phenol OH) Deprotonates in 1M NaOH

Basicity (pKa)

~5.2 (Pyridine N)

Protonates in 1M HCI

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust method for synthesizing 3-(3-pyridinyl)phenol is the palladium-catalyzed

Suzuki-Miyaura cross-coupling.[1] This protocol avoids the harsh conditions of Ullmann

coupling and provides higher regioselectivity.[1]

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle and the specific connectivity established

during the reaction.

Reactants:
3-Bromopyridine +
3-Hydroxyphenylboronic acid

Oxidative Addition
+ Boronate

Initiation

Ar-Pd(ll)-Br Complex

Transmetallation:
Base (Na2CO3) activates Boron
Pd-Ar-Ar' Complex formed

Reductive Elimination:
C-C Bond Formation

Product:
3-(3-Pyridinyl)phenol

Figure 1: Catalytic Cycle for the Synthesis of 3-(3-Pyridinyl)phenol via Suzuki Coupling

Click to download full resolution via product page

Detailed Experimental Methodology

Objective: Synthesis of 3-(3-pyridinyl)phenol on a 10 mmol scale.
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Reagents:

3-Bromopyridine (1.58 g, 10.0 mmol)[1]

o 3-Hydroxyphenylboronic acid (1.52 g, 11.0 mmol, 1.1 eq)[1]

o Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Clz2) (200 mg,
~2.5 mol%)[1]

e Base: Sodium Carbonate (NazCOs) (2M aqueous solution, 10 mL)[1]

e Solvent: 1,2-Dimethoxyethane (DME) (40 mL)[1]

Protocol:

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux
condenser. Purge with Argon or Nitrogen for 10 minutes.[1]

e Charging: Add 3-Bromopyridine, 3-Hydroxyphenylboronic acid, and Pd(dppf)Cl: to the flask.

e Solvent Addition: Add degassed DME and the 2M NazCOs solution.

e Reaction: Heat the mixture to 85-90°C (Reflux) under an inert atmosphere for 4—6 hours.
Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.

o Workup (Expert Tip - pH Switch):

o Cool the reaction to room temperature.[1]

o Step A: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL) to remove
neutral organic impurities (unreacted bromide, phosphine ligands).[1] Discard the organic
layer if the product is in the aqueous phase (unlikely at pH > 10) OR extract the basic
agueous layer.[1]

o Correction/Refinement: At pH ~11 (due to carbonate), the phenol is deprotonated
(phenolate) and stays in the aqueous layer.[1] The pyridine impurity stays in the organic
layer.[1]
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o Step B: Wash the aqueous layer (containing the phenolate) with EtOAc.[1]

o Step C: Acidify the aqueous layer carefully with 1M HCI to pH ~6—7. The product will
precipitate or can be extracted into EtOAc.[1]

 Purification: Dry the final organic extracts over Naz2SOa4, filter, and concentrate. Recrystallize
from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% MeOH in
DCM).

Applications in Drug Discovery & Materials[8]
Pharmacophore Scaffold

The 3-(3-pyridinyl)phenol structure is a "privileged scaffold" in medicinal chemistry.[1]

» Kinase Inhibition: The pyridine nitrogen can accept a hydrogen bond from the hinge region of
kinase enzymes (e.g., p38 MAP kinase), while the phenol group interacts with the glutamate
residue in the aC-helix or the aspartate of the DFG motif.[1]

» Biaryl Ether Synthesis: The phenolic hydroxyl is a nucleophile for SNAr reactions to create
biaryl ethers, common in antihistamines and anticancer agents.[1]

Materials Science (OLEDS)

This compound serves as a ligand precursor for cyclometalated Iridium(lll) complexes.[1] The
phenol group can be modified to tune the emission wavelength of phosphorescent organic
light-emitting diodes (PhOLEDS).[1]

Safety & Handling (GHS Standards)

Signal Word:WARNING
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Hazard Class H-Code Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]
Skin Corrosion/Irritation H315 Causes skin irritation.[1]

Causes serious eye irritation.

Serious Eye Damage H319
[11[4]

_ May cause respiratory
STOT - Single Exposure H335 T
irritation.[1]

Handling Protocol:
o PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]
 Inhalation: Handle in a fume hood to avoid dust inhalation.[1]

o Storage: Store in a cool, dry place under inert gas (Argon) if possible, as phenols can oxidize
over time (turning pink/brown).[1]

Analytical Characterization Workflow

To verify the identity of the synthesized compound, the following spectral features must be
observed.

Isolated Solid

3-(3-pyridinyl)phenol

0-d6)

I
I

l

: Singlet ~9.8 ppm Doublet/Singlet ~8.8 ppm Multiplet 6.8-8.0 ppm

l (Phenolic OH) (Pyridine C2-H) (Aromatic Region)

I

Figure 2: Analytical Validation Logic

WMass Spectrometry

ESI(+) m/z = 172.2
[M+H]+
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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